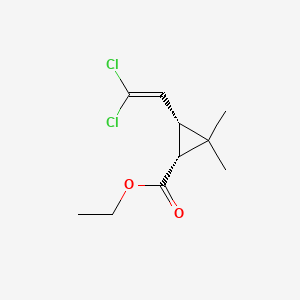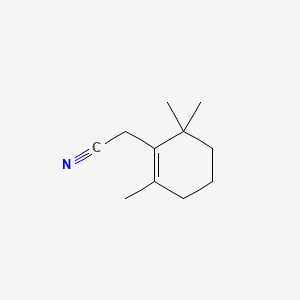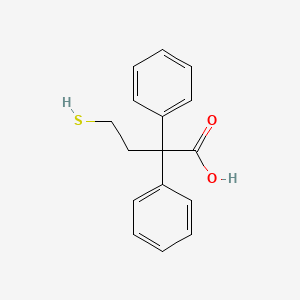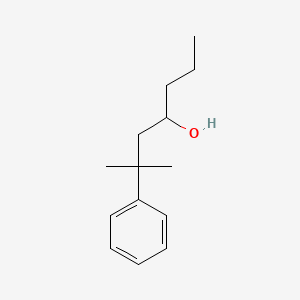
Dibenzylamine penicillin G
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-benzyl-1-phenylmethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” is a complex organic molecule that combines two distinct chemical entities. The first part, N-benzyl-1-phenylmethanamine, is an amine derivative, while the second part, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a bicyclic β-lactam antibiotic structure similar to penicillin.
准备方法
Synthetic Routes and Reaction Conditions
-
N-benzyl-1-phenylmethanamine
Reaction Conditions: The reaction typically occurs under mild conditions with the presence of a catalyst such as palladium on carbon.
-
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Synthesis: This compound is synthesized through the acylation of 6-aminopenicillanic acid with phenylacetyl chloride.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
N-benzyl-1-phenylmethanamine: Industrially, this compound is produced by the reductive amination of benzaldehyde with benzylamine in the presence of a hydrogenation catalyst.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: This compound is produced on an industrial scale by fermenting Penicillium chrysogenum to produce 6-aminopenicillanic acid, which is then chemically modified.
化学反应分析
Types of Reactions
-
N-benzyl-1-phenylmethanamine
-
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Hydrolysis: Hydrolyzes in acidic or basic conditions to form penicilloic acid.
Reduction: Can be reduced to form penicillamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Alkyl halides such as methyl iodide are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used.
Reduction: Reducing agents like lithium aluminum hydride are used.
Major Products
Oxidation: Benzaldehyde and benzylamine.
Substitution: Quaternary ammonium salts.
Hydrolysis: Penicilloic acid.
Reduction: Penicillamine.
科学研究应用
Chemistry
N-benzyl-1-phenylmethanamine: Used as a precursor in the synthesis of various organic compounds and as a catalyst in polymerization reactions.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Used in the synthesis of β-lactam antibiotics.
Biology and Medicine
N-benzyl-1-phenylmethanamine: Investigated for its potential use in pharmaceuticals as an intermediate.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Widely used as an antibiotic to treat bacterial infections.
Industry
N-benzyl-1-phenylmethanamine: Used in the production of dyes and as a petrochemical additive.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Used in the pharmaceutical industry for the production of penicillin-based antibiotics.
作用机制
-
N-benzyl-1-phenylmethanamine
-
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
相似化合物的比较
Similar Compounds
N-benzyl-1-phenylmethanamine: Similar compounds include benzylamine and phenylmethanamine.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Similar compounds include other β-lactam antibiotics such as ampicillin and amoxicillin.
Uniqueness
N-benzyl-1-phenylmethanamine: Unique due to its dual functionality as both a nucleophile and a catalyst.
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Unique due to its broad-spectrum antibacterial activity and resistance to β-lactamase enzymes.
属性
CAS 编号 |
7179-52-4 |
|---|---|
分子式 |
C30H33N3O4S |
分子量 |
531.7 g/mol |
IUPAC 名称 |
N-benzyl-1-phenylmethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S.C14H15N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,15H,11-12H2/t11-,12+,14-;/m1./s1 |
InChI 键 |
UPYLDHVPOPTZGP-LQDWTQKMSA-N |
手性 SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
规范 SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)





![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)






